Piperazin-2-ylmethanol dihydrochloride
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Overview
Description
Piperazin-2-ylmethanol dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O . It has a molecular weight of 189.08 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as Piperazin-2-ylmethanol dihydrochloride, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for Piperazin-2-ylmethanol dihydrochloride is1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H
. The compound’s structure includes a six-membered ring containing two opposing nitrogen atoms . Physical And Chemical Properties Analysis
Piperazin-2-ylmethanol dihydrochloride is a solid substance . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 188.0483185 g/mol .Scientific Research Applications
Chemical Synthesis and Drug Development
Piperazin-2-ylmethanol dihydrochloride serves as a critical synthetic building block in the development of diverse biologically active compounds. Its utility is exemplified in the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active precursors. These compounds are invaluable in the preparation of chemical libraries for drug discovery, highlighting the compound's significance in medicinal chemistry (Gao & Renslo, 2007).
Pharmaceutical Research
In the realm of pharmaceutical research, piperazin-2-ylmethanol dihydrochloride derivatives have been explored for their potential therapeutic applications. Notably, xanthone derivatives containing selected piperazine moieties have demonstrated significant anti-arrhythmic and antihypertensive activities, indicating the compound's utility in developing cardiovascular treatments (Marona et al., 2008).
Flame Retardancy in Materials Science
The application of piperazin-2-ylmethanol dihydrochloride extends beyond pharmaceuticals into materials science, where its derivatives are investigated for enhancing the flame retardancy of cotton fabrics. Research into piperazine-phosphonates derivatives on cotton fabric has shed light on the mechanisms of thermal degradation and the effectiveness of these compounds as flame retardants, illustrating the compound's versatility in materials applications (Nguyen et al., 2014).
Environmental Applications
Piperazin-2-ylmethanol dihydrochloride's relevance is further demonstrated in environmental applications, where derivatives have been studied for their role in biodegradation processes. A specific study involving the degradation of piperazine by a strain of Paracoccus sp. highlighted the compound's biodegradability and its implications for environmental detoxification processes, indicating its potential utility in bioremediation efforts (Cai et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for Piperazin-2-ylmethanol dihydrochloride are not mentioned in the available literature, recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .
properties
IUPAC Name |
piperazin-2-ylmethanol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXUBVXZCCDHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558481 |
Source
|
Record name | (Piperazin-2-yl)methanol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-2-ylmethanol dihydrochloride | |
CAS RN |
122323-87-9 |
Source
|
Record name | (Piperazin-2-yl)methanol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (piperazin-2-yl)methanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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